molecular formula C8H15NO2S B13985794 N-(Dihydrofuran-3(2H)-ylidene)-2-methylpropane-2-sulfinamide

N-(Dihydrofuran-3(2H)-ylidene)-2-methylpropane-2-sulfinamide

Cat. No.: B13985794
M. Wt: 189.28 g/mol
InChI Key: OTBDQLLVBULYLU-UHFFFAOYSA-N
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Description

N-(Dihydrofuran-3(2H)-ylidene)-2-methylpropane-2-sulfinamide is a compound that features a dihydrofuran ring and a sulfinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Dihydrofuran-3(2H)-ylidene)-2-methylpropane-2-sulfinamide typically involves the reaction of dihydrofuran derivatives with sulfinamide precursors. One common method involves the use of 3-hydroxyfuran and a sulfinamide reagent under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(Dihydrofuran-3(2H)-ylidene)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to other functional groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other derivatives.

Scientific Research Applications

N-(Dihydrofuran-3(2H)-ylidene)-2-methylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism by which N-(Dihydrofuran-3(2H)-ylidene)-2-methylpropane-2-sulfinamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfinamide group can interact with enzymes and proteins, potentially inhibiting their activity. The dihydrofuran ring may also play a role in the compound’s biological activity by interacting with cellular components .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydrofuran derivatives and sulfinamide-containing molecules. Examples include dihydrofuran-3(2H)-one and various sulfinamide derivatives .

Uniqueness

N-(Dihydrofuran-3(2H)-ylidene)-2-methylpropane-2-sulfinamide is unique due to its specific combination of a dihydrofuran ring and a sulfinamide group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C8H15NO2S

Molecular Weight

189.28 g/mol

IUPAC Name

2-methyl-N-(oxolan-3-ylidene)propane-2-sulfinamide

InChI

InChI=1S/C8H15NO2S/c1-8(2,3)12(10)9-7-4-5-11-6-7/h4-6H2,1-3H3

InChI Key

OTBDQLLVBULYLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)N=C1CCOC1

Origin of Product

United States

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